molecular formula C8H6F4O B1305485 3-Fluoro-5-(trifluoromethyl)anisole CAS No. 261951-79-5

3-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305485
CAS No.: 261951-79-5
M. Wt: 194.13 g/mol
InChI Key: OTIIFKBTTATHNT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to an anisole ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Fluoro-5-(trifluoromethyl)anisole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.

Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethyl)anisole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)anisole involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved in its mechanism of action depend on the specific application and target molecules.

Comparison with Similar Compounds

3-Fluoro-5-(trifluoromethyl)anisole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-fluoro-3-methoxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIIFKBTTATHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379212
Record name 3-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-79-5
Record name Benzene, 1-fluoro-3-methoxy-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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